molecular formula C18H12N4O2 B11675304 2-amino-5-hydroxy-4-(pyridin-4-yl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-5-hydroxy-4-(pyridin-4-yl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11675304
M. Wt: 316.3 g/mol
InChI Key: UZDSAQRNPBYUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-5-OXO-4-(PYRIDIN-4-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound features a pyranoquinoline core structure, which is known for its diverse biological activities. The presence of multiple functional groups, including an amino group, a carbonitrile group, and a pyridine ring, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-OXO-4-(PYRIDIN-4-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This reaction can be carried out under mild conditions, often at room temperature, using environmentally benign catalysts such as urea .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the multicomponent reaction process. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-OXO-4-(PYRIDIN-4-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the carbonitrile group to form amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have enhanced biological activities or other desirable properties.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-AMINO-5-OXO-4-(PYRIDIN-4-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-5-OXO-4-(PYRIDIN-4-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE lies in its combination of functional groups and heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H12N4O2

Molecular Weight

316.3 g/mol

IUPAC Name

2-amino-5-oxo-4-pyridin-4-yl-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C18H12N4O2/c19-9-12-14(10-5-7-21-8-6-10)15-16(24-17(12)20)11-3-1-2-4-13(11)22-18(15)23/h1-8,14H,20H2,(H,22,23)

InChI Key

UZDSAQRNPBYUMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.